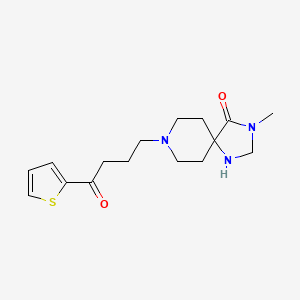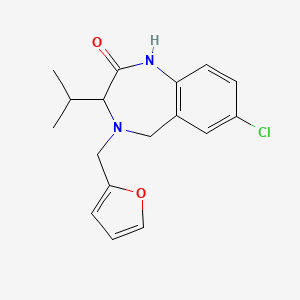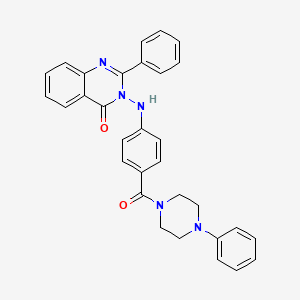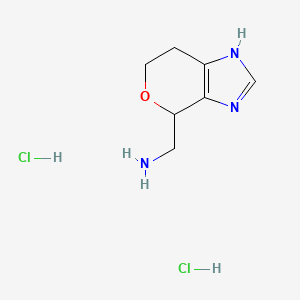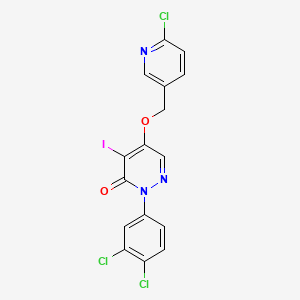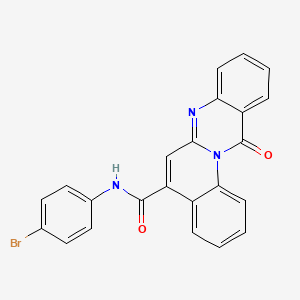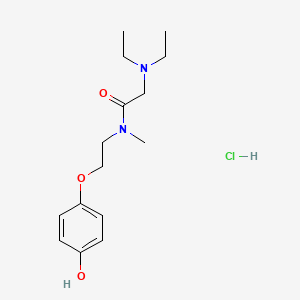
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a diethylamino group, a hydroxyphenoxy group, and a methyl group, all attached to an acetamide backbone. The hydrochloride form of this compound enhances its solubility in water, making it more versatile for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hydroquinone with ethyl O-benzenesulfonyl lactate in the presence of an inert atmosphere. The reaction conditions include heating the mixture in an oil bath at 120°C for several hours, followed by extraction and purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反应分析
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenolic compounds, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
科学研究应用
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical assays and as a tool for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Ethyl ®-(+)-2-(4-hydroxyphenoxy)propionate: This compound shares a similar hydroxyphenoxy group but differs in its overall structure and functional groups.
4,4’-Dihydroxydiphenyl ether: This compound contains a similar phenoxy group but lacks the acetamide and diethylamino groups.
Uniqueness
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
97703-00-9 |
|---|---|
分子式 |
C15H25ClN2O3 |
分子量 |
316.82 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-[2-(4-hydroxyphenoxy)ethyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)12-15(19)16(3)10-11-20-14-8-6-13(18)7-9-14;/h6-9,18H,4-5,10-12H2,1-3H3;1H |
InChI 键 |
FYPXYRYLHYUZEA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)N(C)CCOC1=CC=C(C=C1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





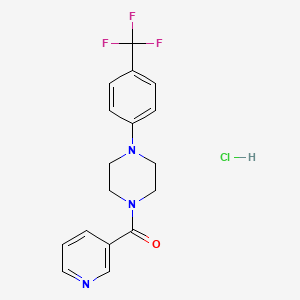
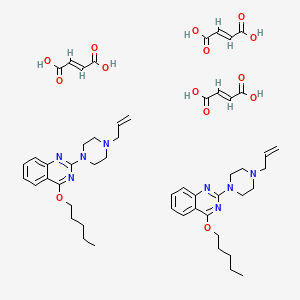
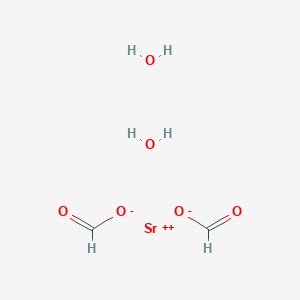
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
